molecular formula C11H12O4 B11893404 5,6-Dimethoxyisochroman-3-one CAS No. 62726-51-6

5,6-Dimethoxyisochroman-3-one

Cat. No.: B11893404
CAS No.: 62726-51-6
M. Wt: 208.21 g/mol
InChI Key: AUJNRQQRXKPPEU-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisochroman-3-one: is a chemical compound belonging to the isochroman family. It is characterized by the presence of two methoxy groups attached to the benzene ring and a lactone ring structure. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisochroman-3-one typically involves the acylation of dimethoxyphenylacetic acids followed by cyclization. One common method includes the acylation of methyl 3,4-dimethoxyphenylacetate with hexanoic acid using polyphosphoric acid or with octanoyl chloride using aluminum chloride. The resulting acylated product is then cyclized to form the isochroman structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxyisochroman-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a dihydroxy structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride or other Lewis acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

5,6-Dimethoxyisochroman-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxyisochroman-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, its antiangiogenic properties are attributed to its ability to inhibit the formation of new blood vessels, which is crucial in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62726-51-6

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5,6-dimethoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C11H12O4/c1-13-9-4-3-7-6-15-10(12)5-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3

InChI Key

AUJNRQQRXKPPEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(COC(=O)C2)C=C1)OC

Origin of Product

United States

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